molecular formula C19H22ClN7O B2588519 1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203292-00-5

1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2588519
CAS No.: 1203292-00-5
M. Wt: 399.88
InChI Key: QFYJQXQQFCIVNS-UHFFFAOYSA-N
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Description

The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a sophisticated synthetic molecule designed for preclinical research, primarily functioning as a potential scaffold for kinase inhibition. Its structure integrates two pharmaceutically significant heterocycles: a pyrimidine core and a 3,5-dimethylpyrazole moiety. Pyrimidine-based structures are a cornerstone in kinase inhibitor drug discovery, with well-known examples including palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in breast cancer treatment, and vistusertib, a potent mTOR kinase inhibitor . Concurrently, the 3,5-dimethylpyrazole unit is a privileged pharmacophore in medicinal chemistry, frequently employed in the design of novel anti-inflammatory and anticancer agents due to its ability to modulate key biological pathways . The strategic fusion of these components in a single molecule suggests its primary research value lies in the exploration of signaling pathways involved in cell proliferation and immune response. Researchers can utilize this compound as a lead structure to investigate and develop new therapeutic agents targeting specific protein kinases, such as Mitogen-activated protein kinase (MAPK) and other tyrosine kinases, which are implicated in a wide range of cancers and inflammatory diseases . Its mechanism of action is anticipated to involve competitive binding at the ATP-binding site of target kinases, thereby disrupting phosphorylation events and subsequent downstream signaling cascades that drive pathological processes. This compound is offered For Research Use Only and is intended solely for use in laboratory studies to advance scientific understanding of kinase biology and drug discovery.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-12-4-5-16(15(20)8-12)25-19(28)22-7-6-21-17-10-18(24-11-23-17)27-14(3)9-13(2)26-27/h4-5,8-11H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJQXQQFCIVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chloro-4-methylphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C22H23ClN4OC_{22}H_{23}ClN_4O. The structure includes a chloro-substituted aromatic ring, a pyrazole moiety, and a pyrimidine derivative, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine structures exhibit a wide range of biological effects, including anti-inflammatory and anticancer properties. The specific compound has shown promising results in various assays:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Wei et al. reported that pyrazole compounds can inhibit the growth of cancer cell lines such as A549 with IC50 values around 26 µM .
  • Li et al. demonstrated that specific derivatives exhibited significant efficacy against HCT116 and MCF-7 cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-based compounds are well-documented:

  • A review indicated that certain pyrazole derivatives have shown COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, outperforming traditional NSAIDs like celecoxib .
  • Compounds derived from the pyrazole scaffold have also been investigated for their ability to reduce edema in vivo, demonstrating significant anti-inflammatory effects .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase.
  • COX Inhibition : The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Activity
Wei et al.Pyrazole DerivativeA54926Anticancer
Li et al.Pyrazole DerivativeHCT1160.39 ± 0.06Anticancer
Li et al.Pyrazole DerivativeMCF-70.46 ± 0.04Anticancer
MDPI ReviewVarious PyrazolesCOX Inhibition0.034 - 0.052Anti-inflammatory

Comparison with Similar Compounds

1-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-chloro-4-methylphenyl)urea ()

  • Key Differences: Pyrazole Substituent: The pyrazole ring in this analogue is substituted with a 2-chlorobenzyl group, compared to the pyrimidine-linked ethylamino group in the target compound. Urea Linkage: Both compounds share a urea bridge but differ in substituent connectivity.
  • Physicochemical Implications :
    • The 2-chlorobenzyl group increases molecular weight (MW: ~437 g/mol vs. target compound’s estimated ~450 g/mol) and hydrophobicity (ClogP ~4.2 vs. ~3.8 for the target).

2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

  • Key Differences: Core Structure: Replaces the urea-pyrimidine system with a pyrazolo[3,4-d]pyrimidine-chromenone scaffold. Substituents: Fluorine atoms and a chromenone ring enhance polarity and may improve metabolic stability compared to the target compound’s chloro/methyl groups .
  • Functional Implications: The chromenone moiety introduces rigidity, possibly favoring interactions with planar binding pockets (e.g., ATP sites in kinases).

Comparative Analysis Table

Property Target Compound Compound Compound
Core Structure Urea-pyrimidine-pyrazole Urea-bis(pyrazole/chlorophenyl) Pyrazolo-pyrimidine-chromenone
Key Substituents Chloro, methyl, ethylamino 2-Chlorobenzyl, chloro Fluoro, chromenone
Estimated MW (g/mol) ~450 ~437 ~460
ClogP (Predicted) ~3.8 ~4.2 ~3.5
Flexibility Moderate (ethylamino spacer) Low (rigid benzyl) High (chromenone rigidity)
Synthetic Route Likely SNAr or urea coupling Similar urea coupling Nucleophilic substitution

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